Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.36 g/mol . This compound is notable for its structural complexity, which includes a pyrrolidine ring, a fluorobenzyl group, and a tert-butyl ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as chloroform and reagents like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method is more versatile and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorobenzyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its versatility allows it to be employed in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: This compound shares a similar pyrrolidine structure but lacks the fluorobenzyl group.
Tert-butyl 3-amino-3-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but with a different substituent at the amino group.
Uniqueness: Tert-butyl 3-amino-3-(3-fluorobenzyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorine substitution is beneficial.
Properties
IUPAC Name |
tert-butyl 3-amino-3-[(3-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-8-7-16(18,11-19)10-12-5-4-6-13(17)9-12/h4-6,9H,7-8,10-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNHWXBXOPNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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